molecular formula C7H9N3O4 B008589 Ethyl 1-methyl-4-nitroimidazole-2-carboxylate CAS No. 109012-23-9

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

Cat. No. B008589
Key on ui cas rn: 109012-23-9
M. Wt: 199.16 g/mol
InChI Key: QGTGFMLXIBQONB-UHFFFAOYSA-N
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Patent
US08017599B2

Procedure details

Im-2 (0.4 g) in EtOH/ethyl acetate (1:1, 14 mL) and Pd/C (10%, 0.3 g) were stirred under a slight positive pressure of hydrogen (ca 1.1 atm) for 3-4 hr. The reaction mixture was filtered using celite and solvent evaporated on the rotary. The remaining solid was freeze dried to yield a slightly yellow product. Yield (0.38 g, 95%). 1H NMR (DMSO): δ 6.45 (s, 1H), 4.5 (bs, 2H, NH2), 4.2 (q, 2H, J=7 Hz), 3.76 (s, 3H), 1.24 (t, 3H, J=7.9 Hz).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOH ethyl acetate
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[N:4]=[C:3]1[C:10]([O:12][CH2:13][CH3:14])=[O:11].[H][H]>CCO.C(OCC)(=O)C.[Pd]>[NH2:7][C:5]1[N:4]=[C:3]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:2]([CH3:1])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CN1C(=NC(=C1)[N+](=O)[O-])C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
EtOH ethyl acetate
Quantity
14 mL
Type
solvent
Smiles
CCO.C(C)(=O)OCC
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated on the rotary
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield a slightly yellow product
CUSTOM
Type
CUSTOM
Details
Yield (0.38 g, 95%)

Outcomes

Product
Name
Type
Smiles
NC=1N=C(N(C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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